tert-Butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate: is a heterocyclic compound that belongs to the piperazine family. It is characterized by a piperazine ring substituted with a tert-butyl group, a methyl group, a keto group, and a phenyl group. This compound is often used as an intermediate in the synthesis of various organic compounds and pharmaceuticals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and other reagents. One common method includes the following steps:
Starting Material: Piperazine derivative.
Reagents: tert-Butyl chloroformate, methyl iodide, and phenyl magnesium bromide.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a controlled temperature ranging from 0°C to room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form alcohol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: tert-Butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It is also employed in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structural properties make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: tert-Butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C16H22N2O3 |
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Molecular Weight |
290.36 g/mol |
IUPAC Name |
tert-butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-11-10-17(4)14(19)13(18)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 |
InChI Key |
NTUSZVSOBTVCFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1C2=CC=CC=C2)C |
Origin of Product |
United States |
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